molecular formula C12H5Br3O2 B1199877 2,3,7-Tribromodibenzo-p-dioxin CAS No. 51974-40-4

2,3,7-Tribromodibenzo-p-dioxin

Cat. No.: B1199877
CAS No.: 51974-40-4
M. Wt: 420.88 g/mol
InChI Key: BYNRLLTUMJGOGR-UHFFFAOYSA-N
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Description

2,3,7-Tribromodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of dibenzo-p-dioxins. These compounds are known for their environmental persistence and potential toxicity. The structure of this compound consists of two benzene rings connected by two oxygen atoms, with three bromine atoms attached at the 2, 3, and 7 positions on the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-Tribromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin. This can be achieved through the reaction of dibenzo-p-dioxin with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form brominated quinones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less brominated derivatives.

    Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include brominated quinones, less brominated dibenzo-p-dioxins, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2,3,7-Tribromodibenzo-p-dioxin has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of halogenated dioxins in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of brominated dioxins.

    Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for dioxin-related health issues.

    Industry: It is used in the development of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,3,7-Tribromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in toxic effects, including disruption of endocrine function and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.

    1,3,7-Tribromodibenzo-p-dioxin: Another brominated dioxin with similar structural features but different bromine positions.

    Polychlorinated dibenzo-p-dioxins (PCDDs): A group of compounds with varying degrees of chlorination.

Uniqueness

2,3,7-Tribromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its study provides insights into the behavior of brominated dioxins, which are less studied compared to their chlorinated counterparts.

Properties

IUPAC Name

2,3,7-tribromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNRLLTUMJGOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904160
Record name 2,3,7-tribromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51974-40-4
Record name 2,3,7-Tribromobenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051974404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,7-tribromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3,7-Tribromodibenzo-p-dioxin impact the immune system?

A1: Research suggests that this compound does not significantly suppress the immune response. In a study comparing various polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans, this compound did not inhibit the immunoglobulin M (IgM) antibody response, unlike other tested compounds []. This suggests a lower potential for immunosuppression compared to some of its structural analogs.

Q2: Is there a difference in potency between brominated and chlorinated dibenzo-p-dioxins and dibenzofurans?

A2: Yes, research indicates that brominated analogs tend to be more potent than their chlorinated counterparts []. For instance, 2,3,7,8-tetrabromodibenzofuran (TBDF) exhibited greater potency in suppressing the IgM antibody response and altering gene expression compared to its chlorinated analog, 2,3,7,8-tetrachlorodibenzofuran (TCDF) []. This difference in potency highlights the importance of considering both brominated and chlorinated compounds in risk assessment and toxicological studies.

Q3: Are there efficient methods for synthesizing this compound for research purposes?

A3: Yes, rapid synthesis methods using UV irradiation have been developed. One method involves irradiating commercially available 13C12-2,3,7,8-tetrabromodibenzo-p-dioxin in n-alkanes, leading to the formation of lower brominated dibenzo-p-dioxins, including this compound []. This method offers a relatively quick and efficient way to obtain the compound for research purposes while minimizing handling of toxic substances.

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